6-(3-Fluorophenyl)-2-methylpyridin-3-amine
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Overview
Description
6-(3-Fluorophenyl)-2-methylpyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives This compound features a fluorophenyl group attached to the pyridine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)-2-methylpyridin-3-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: 3-Fluorophenylboronic acid, 2-methyl-3-bromopyridine
Catalyst: Palladium(II) acetate
Base: Potassium carbonate
Solvent: Tetrahydrofuran (THF)
Temperature: Reflux conditions
The reaction proceeds through the oxidative addition of the halide to the palladium catalyst, followed by transmetalation with the boronic acid, and finally reductive elimination to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)-2-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), low temperature
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Amine derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
6-(3-Fluorophenyl)-2-methylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems. Its unique structure allows it to interact with specific biomolecules, making it useful in studying cellular processes.
Medicine: Explored for its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 6-(3-Fluorophenyl)-2-methylpyridin-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorophenylboronic acid
- 2-Methyl-3-bromopyridine
- 3-Fluoroamphetamine
Comparison
Compared to similar compounds, 6-(3-Fluorophenyl)-2-methylpyridin-3-amine is unique due to the presence of both a fluorophenyl group and a pyridine ring This combination imparts distinct chemical properties, such as increased stability and reactivity
Properties
Molecular Formula |
C12H11FN2 |
---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
6-(3-fluorophenyl)-2-methylpyridin-3-amine |
InChI |
InChI=1S/C12H11FN2/c1-8-11(14)5-6-12(15-8)9-3-2-4-10(13)7-9/h2-7H,14H2,1H3 |
InChI Key |
GBQVNOXSHZHAGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CC(=CC=C2)F)N |
Origin of Product |
United States |
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